1-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)tetrahydro-4(1H)-pyridinone
Description
Properties
IUPAC Name |
1-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]sulfonylpiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c16-15-17-9-13(23-15)10-22-12-1-3-14(4-2-12)24(20,21)18-7-5-11(19)6-8-18/h1-4,9H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHFJBQHMCUYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)OCC3=CN=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160623 | |
| Record name | 1-[[4-[(2-Chloro-5-thiazolyl)methoxy]phenyl]sulfonyl]-4-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860787-37-7 | |
| Record name | 1-[[4-[(2-Chloro-5-thiazolyl)methoxy]phenyl]sulfonyl]-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860787-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[4-[(2-Chloro-5-thiazolyl)methoxy]phenyl]sulfonyl]-4-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit diverse biological activities. They are known to interact with various enzymes and receptors, influencing a range of biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators. The presence of the thiazole ring, along with the specific functional groups attached to it, likely plays a crucial role in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, often related to their targets’ functions. These can include pathways involved in inflammation, microbial infection, and cancer, among others.
Biological Activity
The compound 1-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)tetrahydro-4(1H)-pyridinone is a pyridinone derivative that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNOS
- CAS Number : 339104-75-5
The compound features a tetrahydropyridinone core and a thiazole moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, pyridinone derivatives have been shown to exhibit:
- Antiproliferative Activity : Research indicates that similar compounds can inhibit cell proliferation in cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, compounds targeting tubulin polymerization have demonstrated significant effects in breast cancer models .
- Enzyme Inhibition : The sulfonyl group in the structure may facilitate interactions with enzymes, potentially leading to inhibition of key metabolic pathways involved in cancer and other diseases .
Biological Activities
-
Anticancer Activity
- Case Study : A study evaluating similar pyridinone derivatives reported IC values ranging from 9 to 15 µM against various tumor cell lines such as MCF-7 and HeLa. The compounds exhibited >70% inhibition of cell growth, suggesting strong anticancer potential .
- Mechanism : These compounds induce apoptosis through multiple pathways, including downregulation of cyclin D1 and activation of PARP cleavage .
- Antimicrobial Activity
- Enzyme Inhibition
Data Table: Biological Activities
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)tetrahydro-4(1H)-pyridinone
- Molecular Formula : C₁₅H₁₅ClN₂O₄S₂
- Molecular Weight : 386.88 g/mol
- CAS Registry Number : 860787-37-7
- Classification: Pyridinone derivative with a sulfonyl linker and a 2-chlorothiazole substituent .
Structural Features :
- Core: Tetrahydro-4(1H)-pyridinone, a six-membered lactam ring.
- Substituents :
- A sulfonyl group (-SO₂-) linked to a 4-substituted phenyl ring.
- The phenyl ring bears a methoxy group connected to a 2-chloro-1,3-thiazol-5-yl moiety.
The chloro substituent on the thiazole may enhance metabolic stability or binding specificity .
Comparison with Structural Analogs
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
- Structure: Replaces the sulfonyl-tetrahydro-pyridinone group with an ethanone (acetyl) group.
- Key Differences: Functional Group: Ethanone vs. sulfonyl-pyridinone. Polarity: The sulfonyl group in the target compound increases hydrophilicity compared to the ethanone derivative. Bioactivity: Sulfonyl groups often enhance binding to enzymes or receptors (e.g., sulfonamide drugs), whereas ethanone derivatives may exhibit different pharmacokinetic profiles .
1-[(4-Chlorophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone
- Structure : Lacks the thiazolylmethoxy group; instead, the phenyl ring has a 4-chloro substituent.
- Key Differences: Substituent: 4-Chlorophenyl vs. 4-(2-chlorothiazolylmethoxy)phenyl. Applications: Thiazole-containing compounds are prevalent in insecticides (e.g., imidacloprid), suggesting the target compound may have agrochemical relevance .
5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone
- Structure : Contains a sulfanyl (-SH) group and a triazole ring instead of the sulfonyl and thiazole groups.
- Key Differences :
- Functional Groups : Sulfanyl-triazole vs. sulfonyl-thiazole.
- Reactivity : The sulfanyl group is prone to oxidation, whereas the sulfonyl group is more stable.
- Biological Role : Sulfanyl groups can act as antioxidants or enzyme inhibitors, differing from the sulfonyl group’s role in hydrogen bonding .
Structural and Functional Comparison Table
Research Findings and Implications
- Synthetic Pathways: The sulfonyl group in the target compound is likely introduced via sulfonylation of a phenyl precursor, as seen in analogous syntheses (e.g., sulfonyl chloride reactions in pyridinone derivatives) .
- Crystallography : Tools like SHELX may resolve its crystal structure, aiding in understanding conformational stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
